

Application Notes and Protocols for Organocatalytic Reactions Involving 2-Cyclopropen-1-one

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Compound of Interest

Compound Name: 2-Cyclopropen-1-one

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This document provides detailed application notes and experimental protocols for key organocatalytic reactions involving **2-cyclopropen-1-one**, a versatile building block in modern organic synthesis. The following sections summarize the quantitative data for each reaction in structured tables, provide step-by-step experimental methodologies, and include visualizations of the reaction mechanisms and workflows to facilitate understanding and implementation in the laboratory.

Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with 1,2-Diphenylcyclopropenone

This protocol describes the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone to afford benzopyrrolo-oxazolone derivatives. This reaction proceeds under mild conditions with high efficiency.

Quantitative Data Summary

Entry	Benzoxazole Substituent	Product	Yield (%) ^[1]
1	5-Me	3aa	96
2	5-tBu	3ba	97
3	5-Cl	3ca	88 (94 at 70 °C)
4	5-Br	3da	60 at 70 °C
5	5-CF ₃	3ea	56 at 70 °C
6	5-OMe	3fa	95
7	5,7-di-Me	3ga	92
8	6-Cl	3ha	91

Experimental Protocol

Materials:

- 1,2-Diphenylcyclopropenone (2a)
- Substituted benzoxazole (1a-h)
- Triphenylphosphine (PPh₃)
- Chloroform (CHCl₃), anhydrous

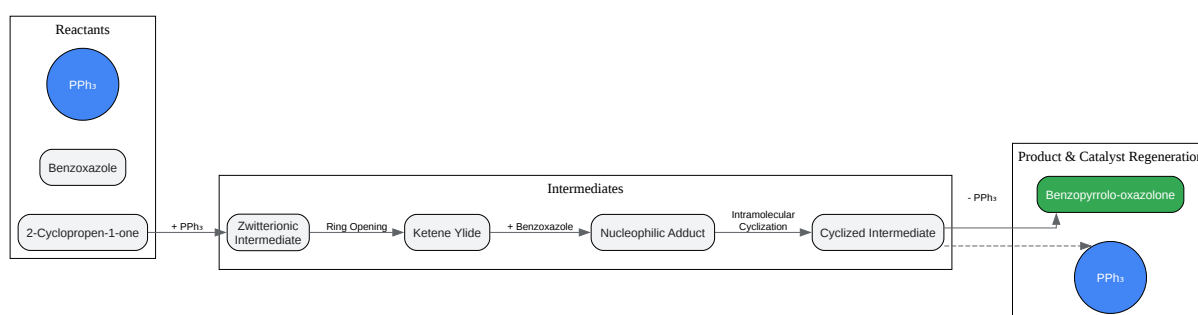
Procedure:^[1]

- To a screw-capped vial equipped with a magnetic stir bar, add 1,2-diphenylcyclopropenone (0.2 mmol, 1.0 equiv.).
- Add the corresponding benzoxazole (1.6 mmol, 8.0 equiv.).
- Add triphenylphosphine (6.5 mg, 0.025 mmol, 12.5 mol%).
- Dissolve the mixture in anhydrous chloroform (1.0 mL).

- Stir the reaction mixture at 25 °C (or 70 °C for less reactive substrates, see table) for 15 hours.
- Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired benzopyrrolo-oxazolone product.

Reaction Mechanism

The proposed mechanism involves the initial activation of the cyclopropenone by triphenylphosphine to form a zwitterionic intermediate, which then progresses to a ketene ylide. This intermediate undergoes a nucleophilic dearomative attack from the benzoxazole, followed by cyclization and elimination of the phosphine catalyst to yield the final product.



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Caption: Phosphine-catalyzed dearomative [3+2] cycloaddition mechanism.

Asymmetric Phosphine-Catalyzed [3+2] Annulation of Benzimidazoles with Cyclopropenones

This section details the enantioselective dearomative [3+2] annulation of benzimidazoles with cyclopropenones, catalyzed by a chiral phosphine catalyst, to produce optically active dearomatized heterocycles.

Quantitative Data Summary

Entry	Benzimidazole (R ¹)	Cyclopropenone (R ²)	Yield (%)	ee (%)
1	H	Ph	95	96
2	5-Me	Ph	92	97
3	5-OMe	Ph	90	98
4	5-Cl	Ph	98	95
5	5-Br	Ph	96	94
6	H	4-MeC ₆ H ₄	93	95
7	H	4-ClC ₆ H ₄	97	96
8	H	2-Thienyl	85	92

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

Materials:

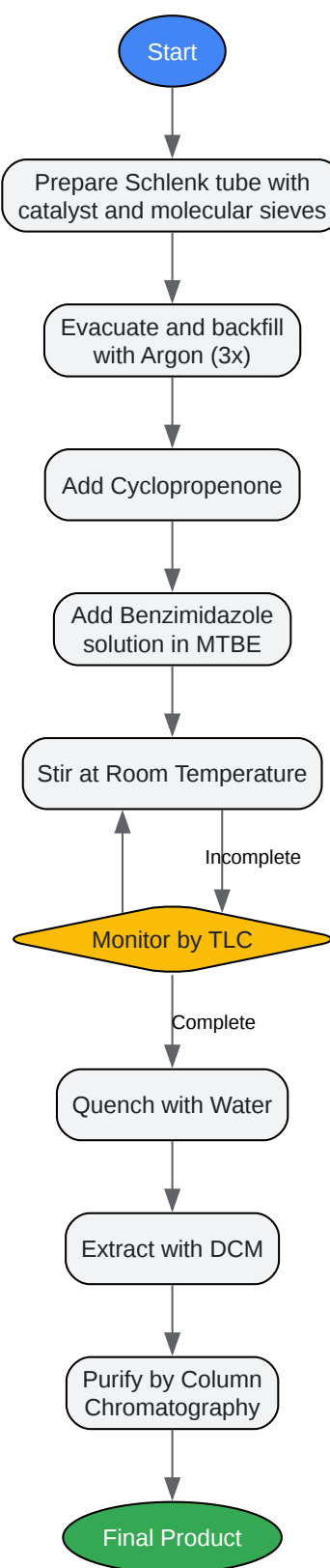
- Substituted benzimidazole
- Substituted **2-cyclopropen-1-one**
- Chiral Phosphine Catalyst (e.g., (S,S)-P8)

- 4Å Molecular Sieves (MS)
- tert-Butyl methyl ether (MTBE), anhydrous

Procedure:

- To a Schlenk tube containing a magnetic stir bar, add the chiral phosphine catalyst (0.01 mmol, 5 mol%) and 4Å molecular sieves (200 mg).
- Evacuate the tube and backfill with argon (repeat three times).
- Add the cyclopropanone (0.3 mmol, 1.5 equiv.).
- In a separate vial, dissolve the benzimidazole (0.2 mmol, 1.0 equiv.) in anhydrous MTBE (1.0 mL).
- Add the benzimidazole solution to the Schlenk tube via syringe under an argon atmosphere.
- Stir the resulting mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction with water (1 mL).
- Extract the aqueous phase with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Experimental Workflow



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Caption: Workflow for asymmetric phosphine-catalyzed [3+2] annulation.

DABCO-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Isatins

This protocol outlines the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed [3+2] cycloaddition of **2-cyclopropen-1-ones** with isatins, providing an efficient route to multisubstituted 2H-pyran-2-ones.^[2]

Quantitative Data Summary

Entry	Isatin (N-substituent)	Cyclopropenone (R ¹ , R ²)	Product	Yield (%)
1	H	Ph, Ph	5a	85
2	Me	Ph, Ph	5b	88
3	Bn	Ph, Ph	5c	92
4	Allyl	Ph, Ph	5d	90
5	H	4-MeC ₆ H ₄ , 4-MeC ₆ H ₄	5e	82
6	H	4-ClC ₆ H ₄ , 4-ClC ₆ H ₄	5f	87
7	Me	Et, Et	5g	75

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

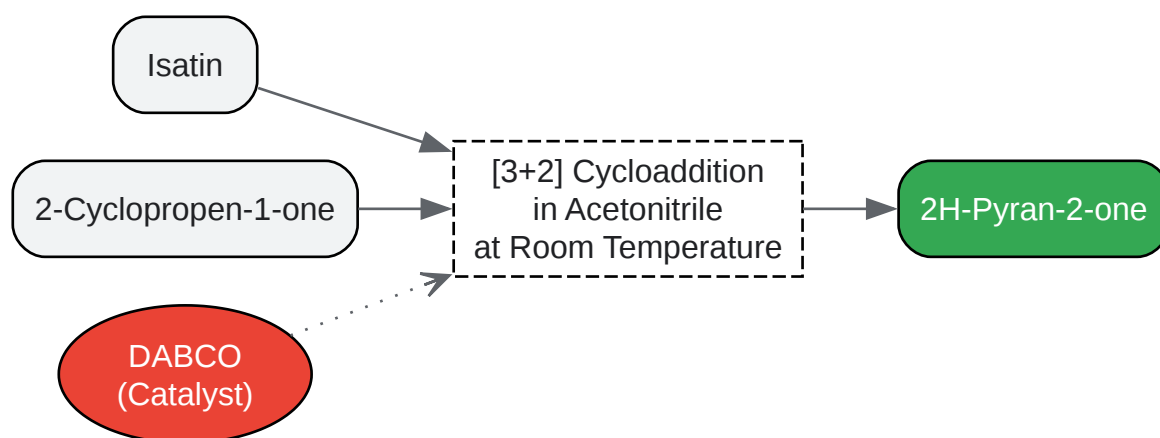
Materials:

- Substituted isatin
- Substituted **2-cyclopropen-1-one**
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Acetonitrile (MeCN), anhydrous

Procedure:

- In a round-bottom flask, dissolve the isatin (0.5 mmol, 1.0 equiv.) and the **2-cyclopropen-1-one** (0.55 mmol, 1.1 equiv.) in anhydrous acetonitrile (5.0 mL).
- Add DABCO (0.05 mmol, 10 mol%) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 2H-pyran-2-one.

Logical Relationship Diagram



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Caption: Logical relationship for DABCO-catalyzed [3+2] cycloaddition.

DMAP-Catalyzed [3+3] Annulation of Cyclopropenones with α -Bromoketones

This section describes the 4-(dimethylamino)pyridine (DMAP)-catalyzed [3+3] annulation of cyclopropenones with α -bromoketones for the synthesis of 2-pyrones.[3] This reaction proceeds under transition-metal-free conditions.

Quantitative Data Summary

Entry	Cyclopropenone (R ¹ , R ²)	α -Bromoketone (R ³ , R ⁴)	Product	Yield (%)
1	Ph, Ph	Ph, H	6a	85
2	Ph, Ph	4-MeC ₆ H ₄ , H	6b	82
3	Ph, Ph	4-BrC ₆ H ₄ , H	6c	88
4	Ph, Ph	2-Naphthyl, H	6d	78
5	4-MeC ₆ H ₄ , 4-MeC ₆ H ₄	Ph, H	6e	80
6	Ph, Ph	Me, H	6f	75
7	Ph, Ph	Ph, Me	6g	72

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

Materials:

- Substituted **2-cyclopropen-1-one**
- Substituted α -bromoketone
- 4-(Dimethylamino)pyridine (DMAP)
- 1,2-Dichloroethane (DCE), anhydrous

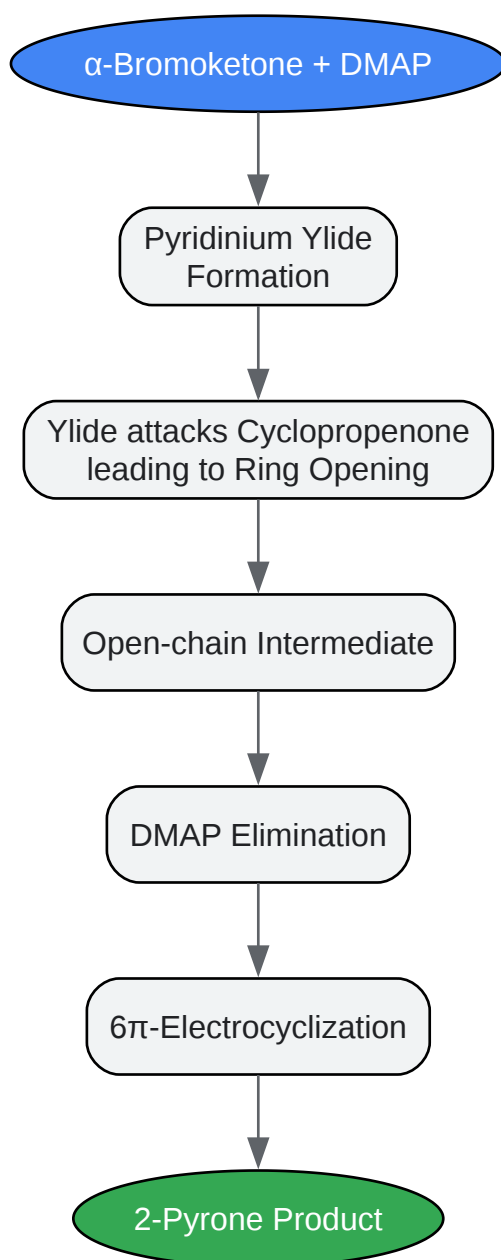
Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add the **2-cyclopropen-1-one** (0.2 mmol, 1.0 equiv.), the α -bromoketone (0.24 mmol, 1.2 equiv.), and DMAP (0.02 mmol, 10 mol%).
- Add anhydrous 1,2-dichloroethane (2.0 mL).

- Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the desired 2-pyrone.

Reaction Mechanism Overview

The proposed mechanism involves the formation of a pyridinium ylide from the reaction of DMAP with the α -bromoketone. This ylide initiates the ring-opening of the cyclopropenone, followed by a series of steps including the elimination of the DMAP catalyst and a final 6π -electrocyclization to form the 2-pyrone ring.



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Caption: Overview of the DMAP-catalyzed [3+3] annulation mechanism.

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